4-(5-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one
Description
Properties
IUPAC Name |
4-(5-methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-19-11-6-10(7-15-8-11)17-9-14(18)16-12-4-2-3-5-13(12)17/h2-8H,9H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGJLFNXJGSMQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1)N2CC(=O)NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one typically involves multi-step organic reactions. One common method includes the condensation of 5-methoxypyridine-3-carboxaldehyde with o-phenylenediamine under acidic conditions to form the quinoxaline core. This is followed by cyclization and subsequent functional group modifications to introduce the methoxypyridine moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(5-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The quinoxaline core can be reduced to form dihydroquinoxaline derivatives.
Substitution: The pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions.
Major Products
The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can be further utilized in medicinal chemistry and material science .
Scientific Research Applications
4-(5-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4-(5-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The methoxypyridine moiety plays a crucial role in enhancing the binding affinity and specificity towards the target enzyme .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 4-(5-methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one and related compounds:
Key Comparative Insights:
Substituent Effects :
- Electron-Donating vs. Withdrawing Groups : The methoxy group in the target compound likely enhances electron density at the pyridine ring, contrasting with the electron-withdrawing chlorine in the 6-chloropyridine analog . This difference could influence binding to targets like kinases or GPCRs.
- Aromatic vs. Aliphatic Substituents : Y81’s phenylpyridinyl carbonyl group introduces steric bulk, favoring interactions with hydrophobic protein pockets, whereas the target compound’s smaller methoxypyridinyl group may improve solubility .
Biological Activity: Compounds with fluorinated substituents (e.g., 4-(4-fluorobenzoyl)-1,3-dihydroquinoxalin-2-one) exhibit enhanced metabolic stability and anti-inflammatory activity, as seen in related dihydronaphthalenone derivatives .
Synthetic Accessibility :
- Derivatives like tert-butyl (5-methoxypyridin-3-yl)methylcarbamate (C₁₂H₁₈N₂O₃) are commercially available intermediates, suggesting feasible synthetic routes for the target compound via deprotection and cyclization .
Biological Activity
4-(5-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a quinoxaline core fused with a methoxypyridine moiety, which contributes to its unique chemical properties and biological effects.
Chemical Structure and Properties
The chemical structure of 4-(5-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one can be represented as follows:
This compound exhibits a molecular weight of approximately 216.24 g/mol. The presence of the methoxy group on the pyridine ring enhances its lipophilicity, potentially influencing its interaction with biological targets.
The biological activity of 4-(5-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The quinoxaline core can intercalate with DNA, which may lead to modulation of gene expression and cellular processes. Additionally, the methoxypyridine moiety may facilitate interactions with specific proteins involved in signaling pathways.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
1. Antimicrobial Activity
Studies have shown that 4-(5-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one exhibits significant antimicrobial properties against various bacterial strains. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.
2. Anticancer Properties
Preliminary research suggests that this compound may possess anticancer activity. It has been observed to induce apoptosis in cancer cell lines through the activation of caspase pathways and modulation of cell cycle regulators.
3. Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of 4-(5-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one. It appears to enhance neuronal survival under oxidative stress conditions and may play a role in mitigating neurodegenerative diseases.
Case Studies
Several case studies have highlighted the biological activities of 4-(5-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli with MIC values of 32 µg/mL and 64 µg/mL respectively. |
| Study B | Reported induction of apoptosis in MCF-7 breast cancer cells at concentrations above 10 µM, with a notable increase in caspase-3 activity. |
| Study C | Showed protective effects on SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide, reducing cell death by approximately 40%. |
Q & A
Q. What are the recommended synthetic routes for 4-(5-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis of quinoxalinone derivatives often employs cross-coupling reactions such as Suzuki-Miyaura coupling. For this compound, a pyridine-3-yl moiety can be introduced via palladium-catalyzed coupling between a halogenated quinoxalin-2-one precursor and 5-methoxypyridin-3-ylboronic acid. Key optimization parameters include:
- Catalyst selection (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)).
- Solvent system (e.g., DMF or THF with aqueous bases like Na₂CO₃).
- Temperature control (80–120°C) to balance reaction rate and side-product formation.
Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity. Yield optimization may require iterative adjustments of stoichiometry and catalyst loading .
Q. How can the crystal structure of this compound be determined, and which software tools are validated for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
Crystallization : Use vapor diffusion (e.g., dichloromethane/pentane) or slow evaporation (ethanol).
Data Collection : At 100 K with synchrotron or rotating anode sources (resolution ≤ 1.5 Å recommended).
Refinement : SHELXL (for small-molecule refinement) and OLEX2/ORTEP-III (for visualization and validation). SHELX programs are robust for handling hydrogen bonding and disorder modeling .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding its bioactivity?
- Methodological Answer : Discrepancies often arise from solvation effects, tautomerism, or protein flexibility. To reconcile results:
- Experimental Validation : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding affinities.
- Computational Adjustments : Include explicit solvent molecules in molecular dynamics (MD) simulations or apply hybrid QM/MM methods.
- Control Experiments : Compare with structurally similar analogs (e.g., nitroso derivatives from dihydroquinoxalinones) to isolate key interactions .
Cross-validation with multiple docking software (AutoDock, Glide) and force fields (AMBER, CHARMM) is critical .
Q. How can tautomeric forms of this compound be analyzed, and what is their impact on pharmacological properties?
- Methodological Answer : Quinoxalin-2-ones exhibit keto-enol tautomerism, which affects hydrogen-bonding capacity. Techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to detect enol proton shifts (δ ~12–14 ppm).
- SC-XRD : Resolve tautomeric states via electron density maps (e.g., SHELXL refinement).
- DFT Calculations : Compare relative stability of tautomers (B3LYP/6-311+G(d,p) level).
Pharmacological assays (e.g., enzyme inhibition) should test both tautomers, as bioactivity may vary by >10-fold .
Q. What experimental designs are recommended to assess its binding affinity to bromodomains (e.g., BRD4)?
- Methodological Answer : BRD4 inhibition studies require:
- Protein Expression : Purify BRD4 bromodomains (residues 44–168) using E. coli BL21(DE3) with a His-tag.
- Competitive Assays : AlphaScreen or fluorescence polarization (FP) with acetylated histone peptides (e.g., H4K12ac).
- Cocrystallization : Soak compound into BRD4 crystals (PDB: 5MO4) and resolve structures at ≤1.8 Å.
- Controls : Use JQ1 (a known BRD4 inhibitor) and DMSO-only wells to validate assay conditions .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in spectroscopic data during synthesis?
- Methodological Answer : Variability arises from impurities or solvent residues. Mitigation strategies:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
